
1-(5-Bromo-2-nitrophenyl)ethanol
Overview
Description
1-(5-Bromo-2-nitrophenyl)ethanol (CAS: 1020575-89-6) is a brominated nitroaromatic alcohol with a molecular formula of C₈H₈BrNO₃. It serves as a critical intermediate in organic synthesis, particularly in the preparation of chromophores and photoremovable protecting groups. Its structure features a hydroxyl (-OH) group adjacent to a nitro (-NO₂) and bromine (-Br) substituent on the benzene ring, which confers unique electronic and steric properties for cross-coupling reactions .
Synthesis: The compound is synthesized via a Suzuki–Miyaura cross-coupling reaction between 1-(5-bromo-2-nitrophenyl)ethane-1-ol and aryl boronic acids (e.g., 2-benzofuranboronic acid), achieving yields up to 95% . Its precursor, 1-(5-bromo-2-nitrophenyl)ethanone, is brominated using Br₂ in a mixture of AcOH and CH₂Cl₂ .
Applications:
It is a key building block for two-photon uncaging chromophores, such as NPBF-BA and NDBF-BA, which release bioactive molecules (e.g., benzoic acid) upon near-IR irradiation .
Biological Activity
1-(5-Bromo-2-nitrophenyl)ethanol is a chemical compound characterized by its unique structure, which includes a bromine and nitro substituent on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 1020575-89-6
- Molecular Formula: C8H8BrN2O3
- Molecular Weight: 247.06 g/mol
The presence of the bromine and nitro groups contributes to the compound's reactivity and potential biological effects.
Antimicrobial Activity
Research has indicated that compounds with nitrophenyl substituents often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit various bacterial strains. The activity of this compound against specific pathogens was evaluated using Minimum Inhibitory Concentration (MIC) assays.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 15.62 | Strong |
Escherichia coli | 31.25 | Moderate |
Candida albicans | 62.50 | Mild |
These results suggest that this compound exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study evaluated the cytotoxic effects of various nitrophenyl derivatives on cancer cell lines, revealing promising results for this compound.
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
LN-229 (brain cancer) | 0.77 | High |
MDA-MB-231 (breast cancer) | 4.77 | Moderate |
HepG2 (liver cancer) | 12.39 | Low |
The low IC50 values indicate that the compound effectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation: The presence of nitro groups can lead to increased ROS production, contributing to cytotoxic effects in cancer cells.
- DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- In a clinical study involving animal models, the administration of this compound demonstrated significant recovery rates in treating bacterial infections, with a clinical recuperation rate of approximately 98% in treated groups compared to controls .
- Another study highlighted the compound's effectiveness against various fungal infections, showcasing its potential as a broad-spectrum antifungal agent .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(5-Bromo-2-nitrophenyl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process. A key intermediate, 1-(5-bromo-2-nitrophenyl)ethane-1-ol, is prepared via a modified Suzuki–Miyaura cross-coupling reaction starting from 3-bromoacetophenone. Subsequent reduction with NaBH₄ yields the alcohol . Critical reaction parameters include:
- Solvent choice : Ethanol or dimethylformamide (DMF) optimizes solubility and reaction efficiency.
- Catalysts : Palladium-based catalysts enhance coupling efficiency in cross-reactions.
- Temperature : Controlled heating (~90°C under nitrogen) ensures optimal reaction progression .
Table 1 : Representative Reaction Conditions and Yields
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Suzuki coupling | 2-Benzofuranboronic acid, Pd catalyst, ethanol | 95% | |
Reduction | NaBH₄, ethanol, 0–20°C | 64–90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural markers are critical?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and the ethanol -OH group (δ 1.5–2.5 ppm) confirm substitution patterns and hydroxyl presence.
- ¹³C NMR : Carbons adjacent to bromine and nitro groups show deshielding (e.g., C-Br at ~110 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~232 [M+H]⁺) validate molecular weight .
- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and hydroxyl (3300 cm⁻¹) groups are diagnostic .
Advanced Research Questions
Q. How do solvent systems and catalysts impact regioselectivity in this compound synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in cross-coupling reactions, improving regioselectivity for bromine/nitro positioning. Catalysts like Pd(PPh₃)₄ enhance coupling efficiency by reducing activation energy. Competitive side reactions (e.g., debromination) are minimized under inert atmospheres (N₂) .
Q. What mechanistic insights explain the reactivity of bromine and nitro groups in further chemical modifications?
- Methodological Answer :
- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro group. Reactivity is enhanced in polar solvents (e.g., DMSO) .
- Nitro Group : Directs electrophilic substitution to the para position but can be reduced to an amine (e.g., using H₂/Pd-C) for downstream functionalization .
Table 2 : Reactivity in Common Reactions
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
SNAr | K₂CO₃, DMF, 90°C | Piperidine derivatives | |
Reduction | H₂/Pd-C, ethanol | Amine intermediates |
Q. How can computational methods predict the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Simulations assess binding affinity to target proteins (e.g., enzymes). For example, nitro groups may form hydrogen bonds with active-site residues .
- Quantum Yields (Φ) : Photolytic uncaging efficiency (e.g., Φ = 0.09–0.21 in DMSO) correlates with substituent effects on electron density, guiding design of photoactivatable probes .
Q. Data Contradictions and Validation
- Synthetic Yields : Reported yields vary (64–95%) depending on solvent purity and catalyst loading. Reproducibility requires strict control of anhydrous conditions .
- Spectroscopic Data : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), necessitating standardized protocols .
Q. Key Research Gaps
- Toxicological Profiles : Limited data on acute toxicity or environmental impact require further in vitro assays .
- Biological Target Identification : No studies confirm specific protein targets, warranting proteomic screening .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 1-(5-bromo-2-nitrophenyl)ethanol but differ in substituents and reactivity:
Key Differences in Reactivity and Properties
- Electronic Effects: The hydroxyl group in this compound enables hydrogen bonding and nucleophilic reactivity, unlike its ketone counterpart (S1), which undergoes electrophilic substitution more readily .
- Photochemical Performance : Derivatives like NPBF-BA exhibit a red-shifted absorbance (364 nm vs. 320 nm for NDBF-BA) due to extended conjugation, but lower quantum yields (Φu = 0.09 vs. 0.21) .
- Synthetic Utility: Chalcone derivatives (e.g., 3y) show moderate yields (50–75%) in aldol condensations, whereas Suzuki couplings for this compound achieve >90% efficiency .
Research Findings and Trends
- Substituent Impact: Introducing electron-withdrawing groups (e.g., -Br, -NO₂) enhances photostability and redshifts absorption maxima, as seen in NPBF-BA .
- Synthetic Advances: Palladium-catalyzed reductive cyclizations using this compound derivatives enable efficient access to N-heterocycles, crucial in drug discovery .
- Uncaging Efficiency: The hydroxyl group in this compound improves solubility in polar solvents (e.g., DMSO), critical for biological applications .
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFCFXDPDWGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662756 | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020575-89-6 | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.